(1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine
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Overview
Description
(1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H14N2O It is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, and a methoxypyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of the methanamine group. One common method includes the reaction of 2-methoxypyridine with a cyclopropyl halide under basic conditions to form the cyclopropylpyridine intermediate. This intermediate is then treated with a suitable amine source, such as methanamine, under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Oxides, ketones.
Reduction: Alcohols, amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound may be used to study the interactions of cyclopropyl and pyridine-containing molecules with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets. The methoxypyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can provide steric hindrance, affecting the binding affinity and specificity. The methanamine moiety can form hydrogen bonds with biological molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
- (1-(3-Methoxypyridin-2-yl)cyclopropyl)methanamine
- (1-(2-Methoxypyridin-4-yl)cyclopropyl)methanamine
- (1-(2-Methoxypyridin-3-yl)cyclopropyl)ethanamine
Comparison: Compared to its analogs, (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine exhibits unique reactivity due to the position of the methoxy group on the pyridine ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity. For instance, the 2-methoxy position may offer different steric and electronic effects compared to the 3- or 4-methoxy positions, leading to variations in reaction outcomes and biological interactions.
Properties
CAS No. |
1060807-12-6 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[1-(2-methoxypyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-8(3-2-6-12-9)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
InChI Key |
SRYSGSOPICYOKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2(CC2)CN |
Origin of Product |
United States |
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